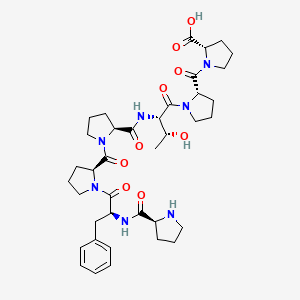![molecular formula C10H18O5 B12520892 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol CAS No. 671802-05-4](/img/structure/B12520892.png)
2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its trioxabicyclo[2.2.2]octane core, which is a bicyclic ether, and an ethoxyethanol side chain. The presence of the trioxabicyclo[2.2.2]octane moiety imparts distinctive chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol typically involves the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can significantly improve the overall yield and reduce production costs. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethanol side chain with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems and as a probe for investigating molecular interactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trioxabicyclo[2.2.2]octane moiety can interact with various enzymes and receptors, modulating their activity. The ethoxyethanol side chain may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Shares the same trioxabicyclo[2.2.2]octane core but lacks the ethoxyethanol side chain.
1-Vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Contains a vinyl group instead of the ethoxyethanol side chain.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Has a hydroxymethyl group attached to the trioxabicyclo[2.2.2]octane core.
Uniqueness
The uniqueness of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol lies in its combination of the trioxabicyclo[2.2.2]octane core and the ethoxyethanol side chain. This structural feature imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
671802-05-4 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H18O5/c1-9-6-13-10(14-7-9,15-8-9)2-4-12-5-3-11/h11H,2-8H2,1H3 |
InChI Key |
VJUDYEQHYZUYST-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


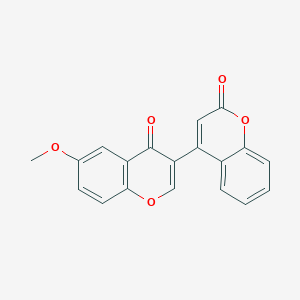

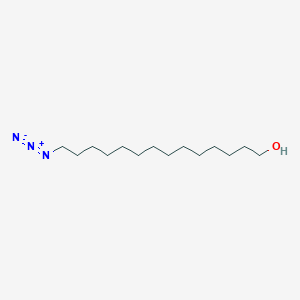
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
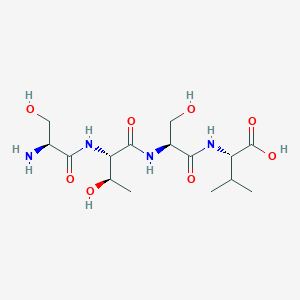


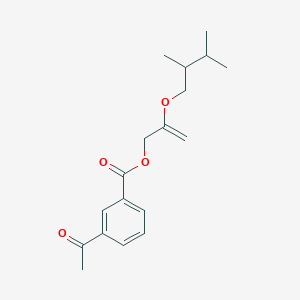
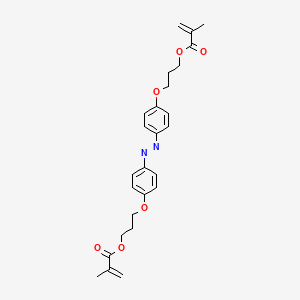
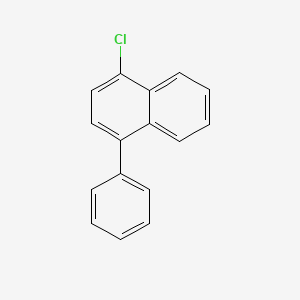
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
